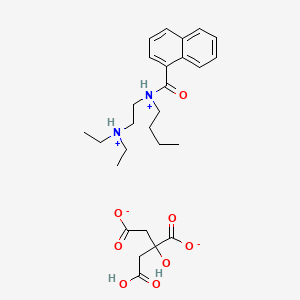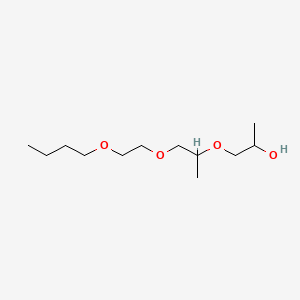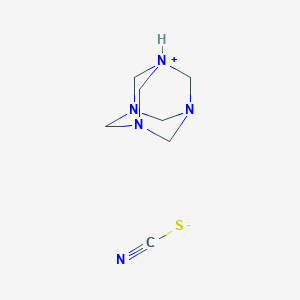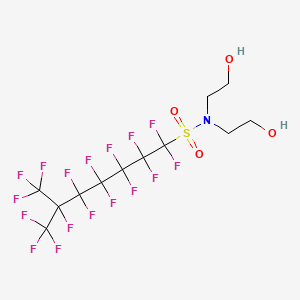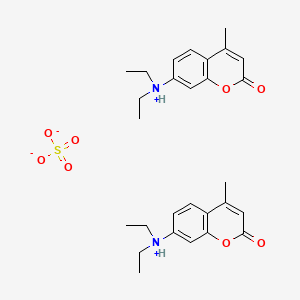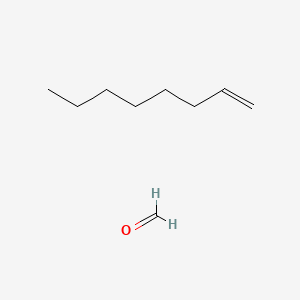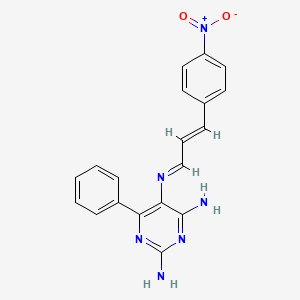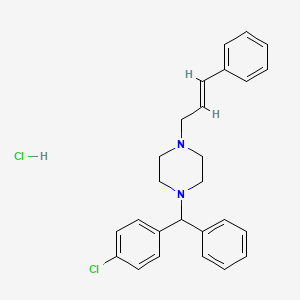
N-(2,6-Dinitrophenyl)-2,4-dinitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-Dinitrophenyl)-2,4-dinitroaniline is a complex organic compound characterized by the presence of multiple nitro groups attached to an aniline structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dinitrophenyl)-2,4-dinitroaniline typically involves the nitration of aniline derivatives. One common method includes the nitration of 2,6-dinitroaniline with nitric acid under controlled conditions to introduce additional nitro groups at specific positions . The reaction conditions often require careful temperature control and the use of concentrated acids to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the compound .
化学反応の分析
Types of Reactions: N-(2,6-Dinitrophenyl)-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, leading to the formation of diamines.
Substitution: Electrophilic substitution reactions can occur, where nitro groups are replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of diamines.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
N-(2,6-Dinitrophenyl)-2,4-dinitroaniline has diverse applications in scientific research:
作用機序
The mechanism of action of N-(2,6-Dinitrophenyl)-2,4-dinitroaniline involves its interaction with cellular components. The compound can act as an uncoupler of oxidative phosphorylation, disrupting the proton gradient across mitochondrial membranes and leading to increased metabolic rates . This mechanism is similar to that of other nitrophenyl compounds, which interfere with energy production pathways in cells .
類似化合物との比較
2,4-Dinitrophenol: Shares similar nitro groups and exhibits uncoupling properties.
2,6-Dinitrobenzaldehyde: Another nitro-substituted aromatic compound with distinct chemical properties.
特性
CAS番号 |
40411-76-5 |
|---|---|
分子式 |
C12H7N5O8 |
分子量 |
349.21 g/mol |
IUPAC名 |
N-(2,4-dinitrophenyl)-2,6-dinitroaniline |
InChI |
InChI=1S/C12H7N5O8/c18-14(19)7-4-5-8(11(6-7)17(24)25)13-12-9(15(20)21)2-1-3-10(12)16(22)23/h1-6,13H |
InChIキー |
FQJQUPMBCPEBJW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



